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Introduction

CT1113 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a
deubiquitinase that has been implicated in the stabilization of key oncogenic proteins. In T-cell
acute lymphoblastic leukemia (T-ALL), USP28 has been shown to regulate the stability of
NOTCH1 and Sterol Regulatory Element-Binding Protein 1 (SREBP1), both of which are critical
for tumor cell survival and proliferation.[1] Therefore, assessing the impact of CT1113 on the
viability of cancer cells, particularly T-ALL cell lines, is a crucial step in its preclinical evaluation.

This document provides detailed protocols for two common and robust cell viability assays, the
MTT and CellTiter-Glo® Luminescent Cell Viability Assays, tailored for testing the efficacy of
CT1113.

Key Concepts

Cell viability assays are essential tools for assessing the effects of chemical compounds on cell
health. The two methods detailed here measure different aspects of cell metabolism:

o MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the
ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan
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product.[2][3] The amount of formazan produced is proportional to the number of living cells.

[2]

o CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that
quantifies ATP, an indicator of metabolically active cells.[4][5][6] The assay reagent lyses the
cells and generates a luminescent signal that is proportional to the amount of ATP present,
which in turn is directly proportional to the number of viable cells in culture.[4][5][6]

Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:

e CT1113 compound

e T-ALL cell line (e.g., Jurkat, MOLT-4)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

e MTT solution (5 mg/mL in sterile PBS)

e Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v)
glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]

e Phosphate-buffered saline (PBS)

e 96-well flat-bottom sterile microplates

¢ Multichannel pipette

e Microplate reader capable of measuring absorbance at 570 nm

Procedure:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/figure/USP28-stabilizes-NICD-and-modulates-NOTCH1-signaling-activity-NICD-protein-stability-was_fig4_392334224
https://www.researchgate.net/figure/Schematic-map-of-the-NOTCH-signaling-pathway-Pre-NOTCH1-protein-the-precursor-NOTCH_fig1_391333988
https://www.researchgate.net/figure/USP28-stabilizes-NICD-and-modulates-NOTCH1-signaling-activity-NICD-protein-stability-was_fig4_392334224
https://www.researchgate.net/figure/SREBP-1-structure-activation-and-signaling-pathways-A-SREBP-1-structure-and_fig1_361986310
https://en.wikipedia.org/wiki/Notch_signaling_pathway
https://www.cellsignal.com/pathways/notch-signaling-pathway
https://www.researchgate.net/figure/SREBP-1-structure-activation-and-signaling-pathways-A-SREBP-1-structure-and_fig1_361986310
https://en.wikipedia.org/wiki/Notch_signaling_pathway
https://www.cellsignal.com/pathways/notch-signaling-pathway
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-of-Notch-signaling-pathway-Each-Notch-receptor-is-synthesized-as-a_fig2_6346797
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Cell Seeding:

o Harvest and count the T-ALL cells. Ensure cell viability is above 90% using a method like
trypan blue exclusion.

o Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 pL of complete culture medium.

o Include wells with medium only for background control.
o Incubate the plate overnight in a humidified incubator at 37°C with 5% COa.
e Compound Treatment:

o Prepare serial dilutions of CT1113 in complete culture medium at 2x the final desired
concentrations.

o Remove 50 pL of medium from each well and add 50 pL of the 2x CT1113 dilutions to the
respective wells. This will result in the final desired concentrations.

o Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest
CT1113 concentration).

o Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
e MTT Addition and Incubation:
o After the incubation period, add 10 pL of the 5 mg/mL MTT solution to each well.[8]
o Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]
» Solubilization of Formazan:
o Carefully aspirate the medium from each well without disturbing the formazan crystals.

o Add 100 puL of the solubilization solution to each well to dissolve the purple formazan

crystals.
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o Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure
complete solubilization.[2]

o Absorbance Measurement:

o Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630
nm can be used to reduce background noise.[2]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the Promega CellTiter-Glo® assay and is suitable for high-throughput
screening.

Materials:

e CT1113 compound

e T-ALL cell line

o Complete cell culture medium

o CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
o Opaque-walled 96-well sterile microplates (to prevent well-to-well signal crossover)
o Multichannel pipette

e Luminometer

Procedure:

o Cell Seeding:

o Follow the same cell seeding procedure as described in the MTT assay protocol, but use
opaque-walled plates.

e Compound Treatment:

o Follow the same compound treatment procedure as described in the MTT assay protocol.
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o Assay Reagent Addition and Measurement:

o

After the desired incubation period, equilibrate the plate and its contents to room
temperature for approximately 30 minutes.[4][9]

o Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and
ensure it is at room temperature before use.[9]

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well (e.g., 100 pL of reagent to 100 pL of medium).[4][9]

o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][9]

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[41[°]
o Measure the luminescence using a luminometer.

Data Presentation and Analysis

The raw data from the microplate reader (absorbance for MTT, luminescence for CellTiter-
Glo®) should be processed to determine the percentage of cell viability.

Data Analysis Steps:

o Background Subtraction: Subtract the average absorbance/luminescence of the media-only
wells from all other readings.

e Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100%
viability.

o % Viability = (Corrected Sample Reading / Corrected Vehicle Control Reading) x 100

e |ICso Determination: Plot the % Viability against the log concentration of CT1113. Use a non-
linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the
ICso value, which is the concentration of the compound that inhibits 50% of cell viability.

Table 1: Hypothetical Viability Data of T-ALL Cells Treated with CT1113

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.researchgate.net/figure/SREBP-1-structure-activation-and-signaling-pathways-A-SREBP-1-structure-and_fig1_361986310
https://en.wikipedia.org/wiki/Sterol_regulatory_element-binding_protein_1
https://en.wikipedia.org/wiki/Sterol_regulatory_element-binding_protein_1
https://www.researchgate.net/figure/SREBP-1-structure-activation-and-signaling-pathways-A-SREBP-1-structure-and_fig1_361986310
https://en.wikipedia.org/wiki/Sterol_regulatory_element-binding_protein_1
https://www.researchgate.net/figure/SREBP-1-structure-activation-and-signaling-pathways-A-SREBP-1-structure-and_fig1_361986310
https://en.wikipedia.org/wiki/Sterol_regulatory_element-binding_protein_1
https://www.researchgate.net/figure/SREBP-1-structure-activation-and-signaling-pathways-A-SREBP-1-structure-and_fig1_361986310
https://en.wikipedia.org/wiki/Sterol_regulatory_element-binding_protein_1
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

CT1113 Average o Average % Viability
. % Viability . ]

Concentration = Absorbance (MTT) Luminescence (CellTiter-

(uM) (570 nm) (RLU) Glo®)

0 (Vehicle) 1.250 100.0% 850,000 100.0%

0.1 1.125 90.0% 785,000 92.4%

0.5 0.875 70.0% 610,000 71.8%

1.0 0.625 50.0% 430,000 50.6%

5.0 0.250 20.0% 175,000 20.6%

10.0 0.125 10.0% 90,000 10.6%

Visualizations

Experimental Workflow
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Caption: Workflow for CT1113 cell viability assays.
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Caption: CT1113 inhibits USP28, destabilizing NOTCH1 and SREBP1.

Application Notes and Troubleshooting

» Cell Seeding Density: It is critical to determine the optimal cell seeding density for each cell
line to ensure that the cells are in the logarithmic growth phase during the assay.
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e Compound Solubility: Ensure that CT1113 is fully dissolved in the culture medium to avoid
precipitation, which can affect the results. If solubility is an issue, consider using a lower
concentration of the vehicle (e.g., DMSO) or a different solvent.

o Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which
can lead to variability. It is recommended to fill the outer wells with sterile PBS or medium
and not use them for experimental samples.

o MTT Assay Considerations:

o The MTT reagent itself can be toxic to some cells, especially with prolonged incubation.
Optimize the incubation time accordingly.

o Ensure complete solubilization of the formazan crystals, as incomplete dissolution is a
common source of error.

o CellTiter-Glo® Assay Considerations:

o Ensure that the plate and reagents have equilibrated to room temperature before use to
avoid temperature gradients that can affect the enzymatic reaction.

o The luminescent signal is stable for several hours, but it is best to read all plates at a
consistent time after reagent addition.[5]

» Confirming Results: It is advisable to use a secondary, mechanistically different viability or
cytotoxicity assay to confirm the results obtained from the primary screen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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